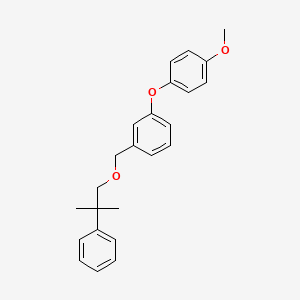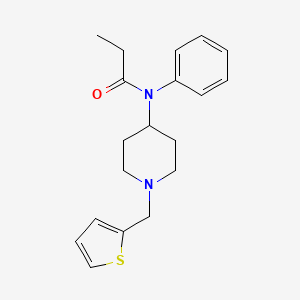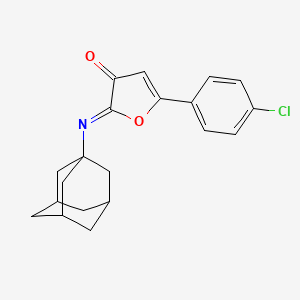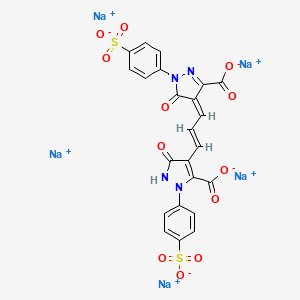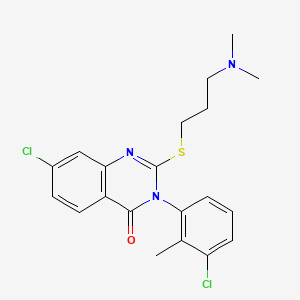
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For instance, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for 4(3H)-Quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for pharmaceutical and chemical applications .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cycloaddition: Formation of cyclic compounds through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes such as EGFR kinase, leading to anticancer effects. The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: A parent compound with broad biological activities.
2-Substituted-4(3H)-Quinazolinones: Known for their analgesic and anti-inflammatory properties.
3-Substituted-4(3H)-Quinazolinones: Exhibiting anticonvulsant and antimicrobial activities.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Eigenschaften
CAS-Nummer |
118449-23-3 |
|---|---|
Molekularformel |
C20H21Cl2N3OS |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
7-chloro-3-(3-chloro-2-methylphenyl)-2-[3-(dimethylamino)propylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-13-16(22)6-4-7-18(13)25-19(26)15-9-8-14(21)12-17(15)23-20(25)27-11-5-10-24(2)3/h4,6-9,12H,5,10-11H2,1-3H3 |
InChI-Schlüssel |
FFTSJFCINJLDDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


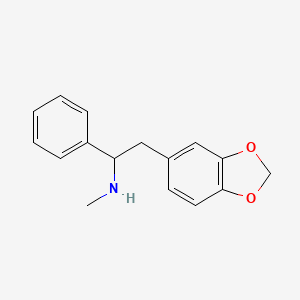
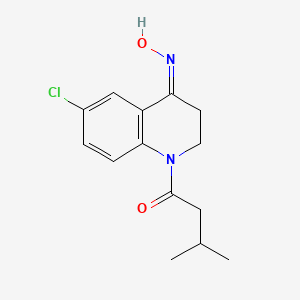
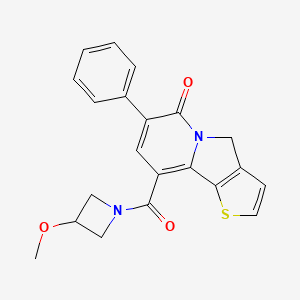
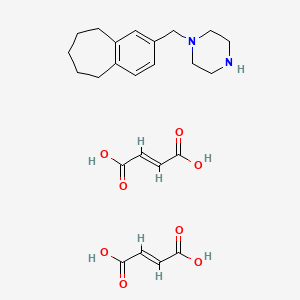


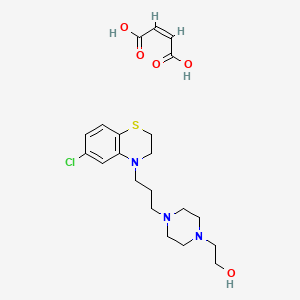

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)

